molecular formula C5H7ClN2O3 B1452115 (5-Nitrofuran-2-yl)methanamine hydrochloride CAS No. 39221-63-1

(5-Nitrofuran-2-yl)methanamine hydrochloride

Cat. No.: B1452115
CAS No.: 39221-63-1
M. Wt: 178.57 g/mol
InChI Key: MAALQEAIGGQPGU-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H7ClN2O3 and a molecular weight of 178.57 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and is known for its applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

(5-Nitrofuran-2-yl)methanamine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitrofuran derivatives on various biological systems.

  • Industry: The compound is used in the chemical industry for the production of various chemicals and materials.

Safety and Hazards

“(5-Nitrofuran-2-yl)methanamine hydrochloride” is classified under the GHS07 hazard class. It has hazard statements H335, H302, H315, and H319, indicating that it may cause respiratory irritation, may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

(5-Nitrofuran-2-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with dihydropteroate synthase, an enzyme involved in folate synthesis, by occupying the binding pockets of p-amino benzoic acid. This interaction inhibits the enzyme’s activity, leading to antimicrobial effects . Additionally, this compound has shown interactions with other biomolecules, such as nucleic acids, which may contribute to its antimicrobial properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. Studies have shown that this compound can inhibit the growth of bacterial cells by interfering with their metabolic processes and DNA replication . In eukaryotic cells, this compound has been observed to induce oxidative stress, leading to changes in cellular metabolism and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes, such as dihydropteroate synthase, inhibiting their activity and preventing the synthesis of essential biomolecules . Additionally, this compound can interact with DNA, causing structural changes that inhibit replication and transcription. These interactions result in the antimicrobial and cytotoxic effects observed in various studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under normal storage conditions, with minimal degradation over time . Long-term studies have indicated that this compound can cause sustained inhibition of bacterial growth and persistent changes in cellular metabolism in eukaryotic cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated effective antimicrobial activity with minimal toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as dihydropteroate synthase. This interaction disrupts the folate synthesis pathway, leading to a decrease in the production of essential biomolecules required for cell growth and division . Additionally, this compound can affect metabolic flux and metabolite levels, further contributing to its antimicrobial properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in bacterial cells, leading to its antimicrobial effects . In eukaryotic cells, this compound is distributed to various cellular compartments, where it exerts its cytotoxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with enzymes and DNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in disrupting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of furan followed by amination. The general steps involve:

  • Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.

  • Amination: The 5-nitrofuran is then subjected to amination using an appropriate amine source, such as methylamine, under controlled conditions to yield (5-nitrofuran-2-yl)methanamine.

  • Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of (5-nitrofuran-2-yl)methanamine hydrochloride involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

(5-Nitrofuran-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding nitroso derivatives or other oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amines.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized products.

  • Reduction Products: Amines, including secondary and tertiary amines.

  • Substitution Products: Various substituted furans and amines.

Comparison with Similar Compounds

(5-Nitrofuran-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • Furan-2-ylmethanamine Hydrochloride: Similar structure but lacks the nitro group.

  • 5-Nitrofuran-2-carboxylic Acid: Contains a carboxylic acid group instead of the amine group.

  • 2-Nitrofuran-5-ylmethanamine Hydrochloride: Different position of the nitro group on the furan ring.

Uniqueness: The presence of the nitro group at the 5-position of the furan ring makes this compound unique compared to other similar compounds. This structural feature influences its reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

(5-nitrofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAALQEAIGGQPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39221-63-1
Record name (5-nitrofuran-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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